Cycloheptanecarboxamide
Overview
Description
Cycloheptanecarboxamide is an organic compound with the molecular formula C8H15NO It is a member of the cycloalkanecarboxamide family, characterized by a seven-membered ring structure with a carboxamide functional group
Mechanism of Action
Target of Action
It is known that many carboxamide compounds interact with various enzymes and receptors in the body . The exact targets of Cycloheptanecarboxamide and their roles are still under investigation.
Mode of Action
Carboxamide compounds often work by binding to their target enzymes or receptors, thereby modulating their activity . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.
Biochemical Pathways
Carboxamide compounds can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
A study on similar compounds suggests that they undergo complete or partial conversion to their corresponding acids . This could impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
Carboxamide compounds can have a variety of effects depending on their specific targets and the pathways they affect
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cycloheptyl cyanide with water in the presence of a strong acid or base to yield this compound . The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Cycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanecarboxylic acid.
Reduction: Reduction reactions can convert this compound to cycloheptanemethanol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.
Major Products:
Oxidation: Cycloheptanecarboxylic acid.
Reduction: Cycloheptanemethanol.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
Cycloheptanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Cyclohexanecarboxamide
- Cyclooctanecarboxamide
- Cyclopentanecarboxamide
Cycloheptanecarboxamide stands out due to its specific ring size, which can affect its conformational flexibility and interactions with other molecules.
Biological Activity
Cycloheptanecarboxamide, particularly its 2-oxo derivative, has attracted significant attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a seven-membered cycloheptane ring and a carboxamide functional group, which contribute to its interaction with various biological targets, particularly cannabinoid receptors.
Structural Characteristics
This compound's structure allows for unique steric and electronic properties compared to its smaller analogs such as cyclopentanecarboxamide and cyclohexanecarboxamide. The presence of the carbonyl group adjacent to the carboxamide enhances its reactivity and binding affinity to biological targets.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Cyclopentanecarboxamide | Five-membered ring with carboxamide | Smaller ring size may affect receptor binding |
Cyclohexanecarboxamide | Six-membered ring with carboxamide | More stable but less flexible than cycloheptane |
This compound | Seven-membered ring with carboxamide | Distinct steric and electronic properties |
1-Aminocyclohexanecarboxylic acid | Contains an amino group | Potentially more polar and soluble |
Cannabinoid Receptor Modulation
Research indicates that this compound derivatives exhibit significant biological activity, particularly as modulators of cannabinoid receptors (CBRs). Specifically, certain derivatives have been identified as allosteric modulators of the CB2 receptor, which is crucial in the endocannabinoid system involved in pain management and inflammation .
- Binding Affinity : Studies have shown that these compounds can enhance or inhibit receptor activity, indicating potential therapeutic applications. For instance, dissociation kinetic assays reveal that some derivatives significantly inhibit the dissociation of ligands from cannabinoid receptors, suggesting strong binding affinity.
- Functional Studies : In functional assays, this compound derivatives have demonstrated dose-dependent effects on cAMP production modulation. This behavior is indicative of their potential as full agonists or partial agonists at CB2 receptors .
Case Studies
- Neuroinflammation : A study highlighted the effects of a derivative known as FM-6b on neuroinflammation and neuropathic pain. In mouse microglial cells exposed to lipopolysaccharide (LPS), treatment with FM-6b resulted in a significant reduction of pro-inflammatory interleukin secretion through CB2R activation .
- Combination Therapy : Another investigation combined the dual orthosteric CB1R/CB2R agonist FM-6b with a CB2R positive allosteric modulator (PAM) EC-21a. This combination enhanced the modulation of pro- and anti-inflammatory interleukins in LPS-activated microglial cells, showcasing the therapeutic potential of these compounds in inflammatory conditions .
Mechanistic Insights
The mechanism by which this compound derivatives exert their biological effects involves complex interactions with cannabinoid receptors:
- Allosteric Modulation : These compounds can act as allosteric modulators, altering the receptor's response to endogenous ligands without directly activating the receptor themselves. This property is particularly beneficial for developing safer therapeutic agents with fewer side effects compared to traditional agonists .
- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the this compound structure can significantly influence its biological activity. For example, variations in substituents on the cycloheptane ring can enhance binding affinity and selectivity for CB2 over CB1 receptors .
Properties
IUPAC Name |
cycloheptanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVFPOMUIKCQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163174 | |
Record name | Cycloheptanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-39-8 | |
Record name | Cycloheptanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the motivation behind synthesizing cis and trans isomers of cycloalkane carboxamides like those with a cycloheptane ring?
A1: The synthesis of both cis and trans isomers of 2-amino-1-cycloheptanecarboxamide derivatives, as described in [], is driven by the exploration of their potential pharmacological activity. Stereoisomers, like cis and trans forms, can exhibit different biological activities due to their distinct three-dimensional shapes. This difference arises from the restricted rotation around the bond connecting the cycloalkane ring and the carboxamide group. By synthesizing and studying both isomers, researchers aim to identify potentially more active or selective drug candidates.
Q2: Are there any insights into the structure-activity relationships (SAR) of these cycloalkane carboxamide derivatives?
A2: While the provided abstracts do not delve into the specific biological activities of the synthesized cycloheptanecarboxamide derivatives, [] highlights that these compounds are analogs of isovaleric acid. Isovaleric acid itself is not a pharmaceutical but serves as a valuable starting point for designing drugs due to its presence in biological systems. Modifying the structure by incorporating different ring sizes (cyclopentane, cyclohexane, cycloheptane) and exploring both cis and trans isomers allows for insights into how these structural changes influence the interaction with biological targets and ultimately affect pharmacological activity. This systematic exploration of structure-activity relationships is crucial in drug discovery to optimize compounds for desired effects.
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